molecular formula C11H7BrClNO2 B1381372 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde CAS No. 1259319-35-1

8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde

Cat. No. B1381372
M. Wt: 300.53 g/mol
InChI Key: YDEJKKLMDBWSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde is a chemical compound with the molecular formula C11H7BrClNO2 . It is a white to brown solid and is not intended for human or veterinary use, but for research purposes only.


Molecular Structure Analysis

The InChI code for 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde is 1S/C11H7BrClNO2/c1-16-9-3-2-8 (12)10-7 (9)4-6 (5-15)11 (13)14-10/h2-5H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde has a molecular weight of 300.54 g/mol . It is a white to brown solid and should be stored at +4°C .

Scientific Research Applications

Synthesis and Chemical Properties

Recent studies have highlighted the versatility of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde and its analogs in synthetic chemistry. These compounds serve as key intermediates in the synthesis of complex heterocyclic structures, demonstrating their utility in constructing quinoline derivatives with potential biological activity (Hamama et al., 2018). Innovative synthetic methodologies, such as the telescoping process, have improved the efficiency of producing these compounds, significantly reducing the number of isolation processes and increasing overall yields (Nishimura & Saitoh, 2016).

Biological Evaluation and Applications

The chemical reactivity of quinoline derivatives has been harnessed for various biological applications. For example, quinoline-based compounds have been investigated for their potential as chemosensors, with specific derivatives showing selective responses to metal ions, such as cadmium, which is relevant for environmental monitoring and food safety (Prodi et al., 2001). Furthermore, the synthesis of novel quinoline derivatives has led to the discovery of compounds with antimicrobial and antimalarial properties, underscoring the therapeutic potential of these molecules (Parthasaradhi et al., 2015).

Advanced Materials and Sensing Applications

Quinoline derivatives have also found applications in material science and sensing technologies. The structural modification of quinoline compounds enables the development of advanced materials with desired optical and electronic properties, applicable in sensors, organic electronics, and photonics. For instance, the design and synthesis of quinoline-based 1,2,3-triazoles demonstrated their potential as antimicrobial agents and highlighted the versatility of quinoline derivatives in creating functional materials (Parthasaradhi et al., 2015).

properties

IUPAC Name

8-bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO2/c1-16-9-3-2-8(12)10-7(9)4-6(5-15)11(13)14-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEJKKLMDBWSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=NC2=C(C=C1)Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde
Reactant of Route 2
8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde
Reactant of Route 3
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8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde
Reactant of Route 4
8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde
Reactant of Route 5
8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde
Reactant of Route 6
8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde

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